molecular formula C15H22O9S B12309929 Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside

Cat. No.: B12309929
M. Wt: 378.4 g/mol
InChI Key: XWFUCHLBRWBKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside is a chemical compound that belongs to the class of thioglycosides. It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring. This compound is often used in synthetic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside typically involves the acetylation of methyl alpha-D-thiomannopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioglycoside to its corresponding thiol.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Derivatives with substituted functional groups in place of acetyl groups.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.

    Biology: The compound is used in studies involving carbohydrate-protein interactions and glycosylation processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetyl groups can be hydrolyzed under physiological conditions, releasing the active thiomannopyranoside, which can then participate in various biochemical pathways. The compound’s ability to mimic natural carbohydrates allows it to modulate biological processes involving carbohydrate recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
  • Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-xylopyranoside

Uniqueness

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing counterparts. This sulfur atom allows for different reactivity and interaction with biological molecules, making it a valuable tool in glycosylation studies and synthetic chemistry.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFUCHLBRWBKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.